3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
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Overview
Description
3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with tert-butyl groups and a phenyl ring bearing a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves multiple steps, including the formation of the carbazole core, introduction of tert-butyl groups, and attachment of the dioxaborolane moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various biaryl compounds.
Scientific Research Applications
3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various coupling reactions to form new carbon-carbon bonds. The dioxaborolane moiety plays a crucial role in these reactions by facilitating the formation of boronate esters, which are key intermediates in the Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound shares the dioxaborolane moiety and tert-butyl groups but has an indazole core instead of a carbazole core.
tert-Butyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound also contains the dioxaborolane moiety and tert-butyl groups but has a different core structure.
Uniqueness
The uniqueness of 3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole lies in its specific combination of functional groups and core structure. The carbazole core provides a rigid and planar framework, while the tert-butyl groups enhance solubility and stability. The dioxaborolane moiety enables versatile reactivity in coupling reactions, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C32H40BNO2 |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C32H40BNO2/c1-29(2,3)21-11-17-27-25(19-21)26-20-22(30(4,5)6)12-18-28(26)34(27)24-15-13-23(14-16-24)33-35-31(7,8)32(9,10)36-33/h11-20H,1-10H3 |
InChI Key |
CVVXUZRZYUJFDS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C(C)(C)C)C5=C3C=CC(=C5)C(C)(C)C |
Origin of Product |
United States |
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